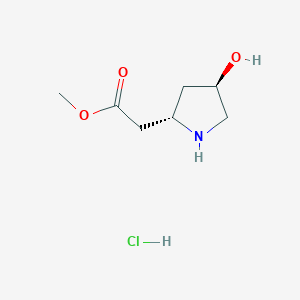
Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-chloro-2-nitrophenyl group and an ethyl acrylate moiety
Preparation Methods
The synthesis of Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chloro-2-nitrophenyl group: This step often involves electrophilic aromatic substitution reactions where the furan ring is functionalized with the 4-chloro-2-nitrophenyl group.
Esterification: The final step involves the esterification of the furan derivative with ethyl acrylate under suitable conditions, such as the presence of a catalyst and heat.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Addition: The acrylate moiety can undergo addition reactions with various nucleophiles, leading to the formation of different substituted derivatives
Scientific Research Applications
Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan ring and acrylate moiety can also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate can be compared with other furan derivatives, such as:
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Mthis compound: The methyl ester variant, which may exhibit different physical and chemical properties.
Ethyl 3-(5-(4-bromo-2-nitrophenyl)furan-2-yl)acrylate:
Properties
Molecular Formula |
C15H12ClNO5 |
|---|---|
Molecular Weight |
321.71 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)12-6-3-10(16)9-13(12)17(19)20/h3-9H,2H2,1H3/b8-5+ |
InChI Key |
JVBLFLOFNGKDCX-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


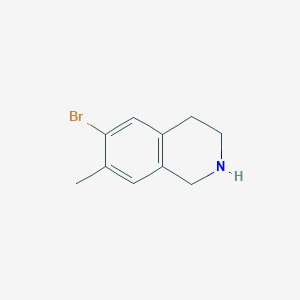
![Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11769746.png)
![(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11769757.png)
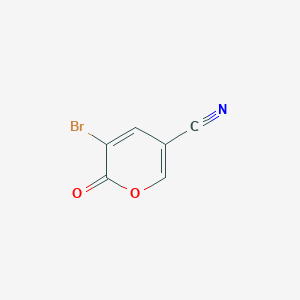
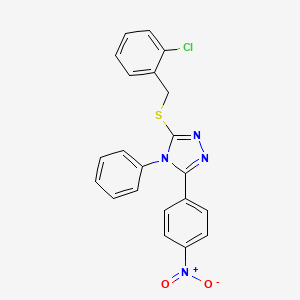
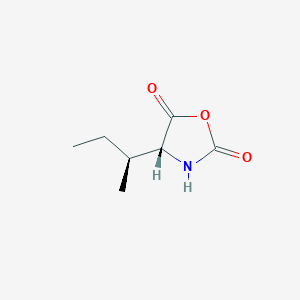
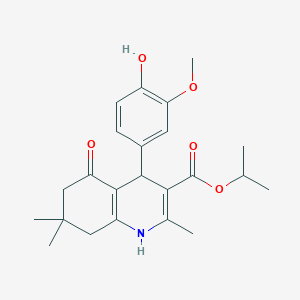

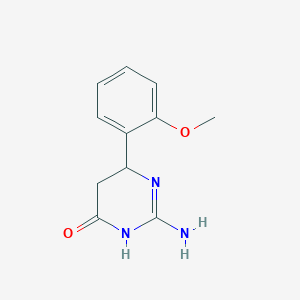
![N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11769803.png)

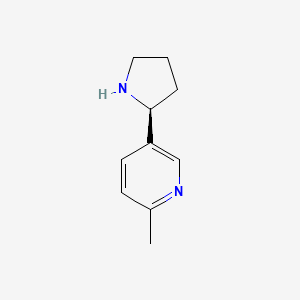
![3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B11769821.png)
